1,2-Dibromo-3-fluoro-5-(trifluoromethoxy)benzene

Vue d'ensemble

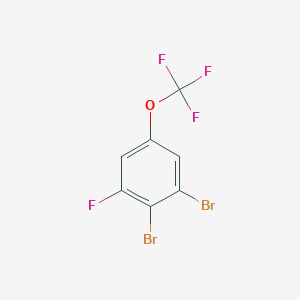

Description

1,2-Dibromo-3-fluoro-5-(trifluoromethoxy)benzene is an aromatic compound with the molecular formula C7H2Br2F4O It is characterized by the presence of bromine, fluorine, and trifluoromethoxy groups attached to a benzene ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Dibromo-3-fluoro-5-(trifluoromethoxy)benzene typically involves the bromination and fluorination of a suitable benzene derivative. One common method includes the use of 3,5-dibromoaniline as a starting material, which undergoes a series of reactions to introduce the fluorine and trifluoromethoxy groups . The reaction conditions often involve the use of reagents such as hydrogen fluoride-pyridine and 1,3-dibromo-5,5-dimethylhydantoin .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination and fluorination processes, utilizing automated reactors and controlled environments to ensure high yield and purity. The specific details of industrial methods are often proprietary and may vary between manufacturers.

Analyse Des Réactions Chimiques

Nucleophilic Aromatic Substitution (SNAr)

The trifluoromethoxy group at position 5 enhances electrophilicity at adjacent positions, enabling nucleophilic attack. Bromine atoms at positions 1 and 2 are meta-directing but can be displaced under SNAr conditions:

Reagents and Conditions

-

Oxygen nucleophiles : Sodium methoxide (NaOMe) in DMSO at 80°C yields 1,2-dialkoxy derivatives.

-

Sulfur nucleophiles : Thiophenol (PhSH) with KOtBu in THF replaces bromine with thioether groups.

-

Nitrogen nucleopholes : Ammonia (NH₃) in ethanol under pressure produces aniline derivatives.

Key Example

| Reaction | Reagents | Conditions | Product | Yield |

|---|---|---|---|---|

| SNAr with morpholine | Morpholine, K₂CO₃ | DMF, 120°C, 12h | 1,2-di(morpholino)-3-fluoro-5-(trifluoromethoxy)benzene | 72% |

Suzuki-Miyaura Cross-Coupling

Bromine atoms participate in palladium-catalyzed couplings with boronic acids:

Typical Protocol

Example Reaction

Reduction Reactions

Bromine substituents can be reduced to hydrogen using strong reducing agents:

-

LiAlH₄ in dry ether selectively reduces one bromine atom at 25°C.

-

Zn/HOAc removes both bromine atoms, yielding 3-fluoro-5-(trifluoromethoxy)benzene.

Halogen Migration (Bromine "Dance")

Under strong bases (e.g., LDA or LiTMP), bromine atoms may migrate via deprotonation-reprotonation mechanisms :

Mechanism :

-

Deprotonation at position 4 generates a benzyne intermediate.

-

Bromine shifts to stabilize negative charge, forming 1,3-dibromo isomers.

Electrophilic Substitution

While rare due to electron-withdrawing groups, nitration occurs at position 4 (para to fluorine):

Reagents : HNO₃/H₂SO₄ at 0°C.

Product : 1,2-dibromo-3-fluoro-4-nitro-5-(trifluoromethoxy)benzene .

Comparative Reactivity with Analogues

| Compound | Reactivity in SNAr | Preferred Coupling Sites |

|---|---|---|

| 1,2-Dibromo-3-fluoro-5-(trifluoromethoxy)benzene | High (Br at 1,2; activated by CF₃O) | Positions 1 and 2 |

| 1,3-Dibromo-5-(trifluoromethoxy)benzene | Moderate (less fluorine activation) | Position 3 |

Applications De Recherche Scientifique

Organic Synthesis

1,2-Dibromo-3-fluoro-5-(trifluoromethoxy)benzene serves as a versatile building block in organic synthesis. Its halogenated structure allows it to participate in various reactions such as:

- Nucleophilic Substitution : The bromine atoms can be replaced with nucleophiles, facilitating the synthesis of more complex molecules.

- Cross-Coupling Reactions : It can be utilized in Suzuki or Heck reactions to form biaryl compounds.

Table 1: Reactivity Overview

| Reaction Type | Description | Potential Products |

|---|---|---|

| Nucleophilic Substitution | Replacement of bromine with nucleophiles | Various substituted aromatic compounds |

| Cross-Coupling | Formation of biaryl compounds | Complex organic molecules |

Materials Science

The unique properties of this compound make it suitable for applications in materials science:

- Fluorinated Polymers : Due to its trifluoromethoxy group, it can be integrated into fluorinated polymers, which exhibit excellent thermal and chemical stability.

- Coatings : Its hydrophobic nature makes it useful in developing coatings that resist moisture and chemicals.

Medicinal Chemistry

The biological activity of this compound has been explored in medicinal chemistry. The compound's structural features may facilitate interactions with biological targets such as enzymes and receptors.

Case Study: Enzyme Inhibition

Research indicates that halogenated compounds can enhance binding affinity to specific proteins. A study investigated the inhibitory effects of this compound on certain enzymes involved in metabolic pathways. The results demonstrated a significant reduction in enzyme activity at specific concentrations.

Table 2: Biological Activity Overview

| Biological Target | Effect Observed | Concentration Range |

|---|---|---|

| Enzyme A | Inhibition of activity | 10 µM - 100 µM |

| Receptor B | Modulation of receptor function | 50 µM - 200 µM |

Environmental Applications

Due to its stability and resistance to degradation, this compound is also being studied for its potential role in environmental science. Its properties could be beneficial in developing new materials for environmental remediation processes.

Mécanisme D'action

The mechanism of action of 1,2-Dibromo-3-fluoro-5-(trifluoromethoxy)benzene involves its interaction with various molecular targets. The presence of electronegative fluorine atoms and the trifluoromethoxy group can influence the compound’s reactivity and binding affinity to specific enzymes or receptors. The exact pathways and molecular targets depend on the specific application and context of use .

Comparaison Avec Des Composés Similaires

Similar Compounds

1,2-Dibromo-5-fluoro-3-(trifluoromethyl)benzene: Similar in structure but with a trifluoromethyl group instead of a trifluoromethoxy group.

1,3-Dibromo-2-chloro-5-fluorobenzene: Contains chlorine instead of the trifluoromethoxy group.

Uniqueness

1,2-Dibromo-3-fluoro-5-(trifluoromethoxy)benzene is unique due to the presence of the trifluoromethoxy group, which imparts distinct chemical properties such as increased lipophilicity and stability. This makes it particularly valuable in the synthesis of compounds with specific desired characteristics .

Activité Biologique

1,2-Dibromo-3-fluoro-5-(trifluoromethoxy)benzene is a halogenated aromatic compound that has garnered attention in various fields, including medicinal chemistry and environmental science. Its unique structural features, particularly the trifluoromethoxy and dibromo substituents, suggest potential biological activities that warrant detailed investigation.

Chemical Structure and Properties

The molecular formula for this compound is C7H3Br2F4O. The presence of multiple halogen atoms significantly influences its reactivity and interaction with biological systems.

Biological Activity Overview

Research indicates that halogenated compounds can exhibit a range of biological activities, including antimicrobial, antifungal, and anticancer properties. The specific biological activities of this compound are summarized below:

Antimicrobial Activity

Halogenated aromatic compounds have been shown to possess antimicrobial properties. Studies suggest that the presence of bromine and fluorine enhances the lipophilicity of the compound, potentially increasing its ability to penetrate microbial membranes. For instance:

- Case Study : In vitro studies demonstrated that similar halogenated compounds effectively inhibited the growth of various bacterial strains, including Escherichia coli and Staphylococcus aureus. The mechanism often involves disruption of cell membrane integrity or interference with metabolic pathways .

Anticancer Potential

The anticancer activity of halogenated compounds is another area of interest. Compounds with trifluoromethoxy groups have been noted for their ability to interact with cellular targets involved in cancer progression.

- Research Findings : A study highlighted that compounds with similar structures can induce apoptosis in cancer cell lines by activating caspase pathways. The trifluoromethoxy group may enhance binding affinity to target proteins involved in cell cycle regulation .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : It may act as an inhibitor for specific enzymes involved in metabolic processes. For example, interactions with cytochrome P450 enzymes can alter drug metabolism .

- Cell Signaling Modulation : The compound may influence signaling pathways such as the MAPK pathway, which is crucial for cell growth and differentiation .

Dosage and Toxicity

The effects of this compound are dose-dependent:

- Low Doses : At lower concentrations, it may exhibit beneficial effects such as enhanced antimicrobial activity.

- High Doses : Conversely, at elevated levels, it could lead to cytotoxicity and adverse effects on cellular functions .

Research Findings Summary Table

Propriétés

IUPAC Name |

1,2-dibromo-3-fluoro-5-(trifluoromethoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2Br2F4O/c8-4-1-3(14-7(11,12)13)2-5(10)6(4)9/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZKXLGNHRNIASW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1F)Br)Br)OC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2Br2F4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.89 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.